Boc-N-ME-tyr(AC)-OH dcha

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

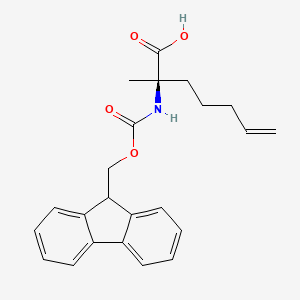

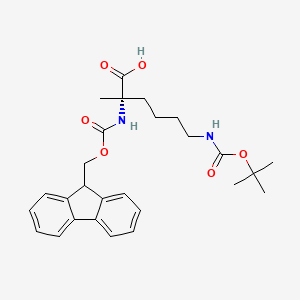

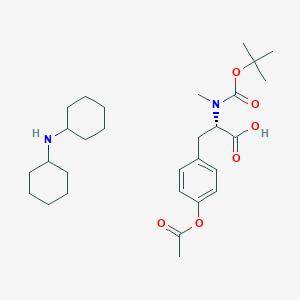

Boc-N-Me-tyr(AC)-OH dcha, also known as Boc-N-Methyl-tyrosine-acetyl-OH, is a synthetic amino acid used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid tyrosine and is used to study the biochemical and physiological effects of tyrosine and its derivatives.

科学的研究の応用

Structural Analysis and Modeling

K. Schwing et al. (2012) explored the intrinsic structural properties of bioactive molecules through molecular beam experiments combined with laser spectroscopy. They investigated isolated tripeptide model systems, including a comparison between Ac-Phe-Tyr(Me)-NHMe and Boc-Phe-Tyr(Me)-NHMe, to analyze β-turns formed independently from the protection groups. This study illustrates the use of Boc-protected peptides for detailed structural analysis and the contribution of such models to understanding peptide conformations (Schwing et al., 2012).

Peptide Synthesis Techniques

Honglin Sun et al. (2011) presented an efficient chemo-enzymatic synthesis approach for endomorphin-1, demonstrating the use of Boc-protected peptides in the synthesis process. The study highlights the integration of enzymatic and chemical methods for peptide assembly, showcasing the role of Boc-protected intermediates in enhancing solubility and facilitating synthesis steps (Sun et al., 2011).

Peptide Nanotechnology

S. Ray et al. (2004) explored the self-assembly of terminally protected acyclic tripeptides into nanotubes, highlighting the importance of Boc-Tyr-Val-Tyr-OMe in forming nanotubular structures through hydrogen-bonded side chains. This research underlines the utility of Boc-protected peptides in the development of nanomaterials and their potential applications in nanotechnology and materials science (Ray et al., 2004).

Computational Biology

Steffen Möller et al. (2014) discussed the role of collaborative development in computational biology through Sprints, Hackathons, and Codefests. While this study does not directly involve Boc-N-ME-tyr(AC)-OH dcha, it exemplifies the interdisciplinary nature of modern scientific research, where computational tools and collaborative efforts significantly contribute to advancements in chemical and biological sciences (Möller et al., 2014).

Biosensors and Diagnostic Tools

Cristina Chircov et al. (2020) reviewed the development of biosensors-on-chip (BoC) systems and their applications in diagnosing diseases such as cancer, infectious diseases, and neurodegenerative disorders. Although not directly related to Boc-N-ME-tyr(AC)-OH dcha, this study emphasizes the importance of chemical and biological sensor technologies in advancing diagnostics and potentially utilizes similar compounds in sensor development (Chircov et al., 2020).

特性

IUPAC Name |

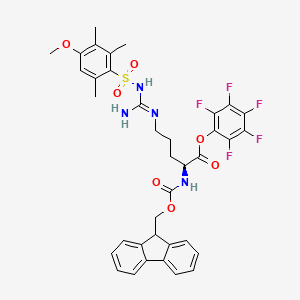

(2S)-3-(4-acetyloxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-cyclohexylcyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6.C12H23N/c1-11(19)23-13-8-6-12(7-9-13)10-14(15(20)21)18(5)16(22)24-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,14H,10H2,1-5H3,(H,20,21);11-13H,1-10H2/t14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFXLODFGOQLTF-UQKRIMTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-ME-tyr(AC)-OH dcha | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

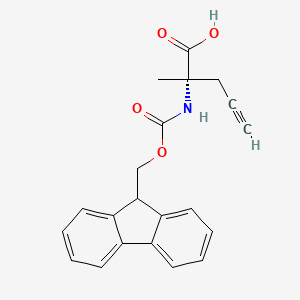

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)